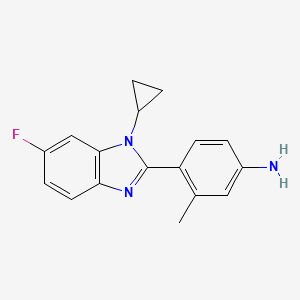

4-(1-cyclopropyl-6-fluoro-1H-1,3-benzodiazol-2-yl)-3-methylaniline

Description

4-(1-cyclopropyl-6-fluoro-1H-1,3-benzodiazol-2-yl)-3-methylaniline is a benzimidazole-derived aromatic amine characterized by a cyclopropyl substituent on the benzodiazol ring, a fluorine atom at the 6-position, and a methyl group on the aniline moiety. The cyclopropyl group may contribute to metabolic stability and steric effects, while the fluorine atom can modulate electronic properties and bioavailability. Its synthesis typically involves condensation reactions between substituted benzodiazole precursors and aniline derivatives, followed by purification via chromatography .

Properties

IUPAC Name |

4-(1-cyclopropyl-6-fluorobenzimidazol-2-yl)-3-methylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3/c1-10-8-12(19)3-6-14(10)17-20-15-7-2-11(18)9-16(15)21(17)13-4-5-13/h2-3,6-9,13H,4-5,19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMBISBAFURIPIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)C2=NC3=C(N2C4CC4)C=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-cyclopropyl-6-fluoro-1H-1,3-benzodiazol-2-yl)-3-methylaniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

Formation of the Benzodiazole Core: The benzodiazole core can be synthesized by the cyclization of an appropriate o-phenylenediamine derivative with a suitable carboxylic acid or its derivative under acidic or basic conditions.

Introduction of the Cyclopropyl and Fluoro Groups: The cyclopropyl and fluoro groups can be introduced via nucleophilic substitution reactions using appropriate reagents.

Attachment of the Aniline Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(1-Cyclopropyl-6-fluoro-1H-1,3-benzodiazol-2-yl)-3-methylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding quinones or other oxidized derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted benzodiazole derivatives.

Scientific Research Applications

4-(1-Cyclopropyl-6-fluoro-1H-1,3-benzodiazol-2-yl)-3-methylaniline has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of antimicrobial and anticancer drugs.

Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.

Chemical Biology: It is used as a probe to study biological pathways and molecular interactions in cells.

Industrial Applications: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-(1-cyclopropyl-6-fluoro-1H-1,3-benzodiazol-2-yl)-3-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and affecting various biological pathways. For example, it may inhibit the activity of bacterial enzymes, leading to antimicrobial effects, or interact with cellular receptors to induce anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The compound shares structural homology with several benzimidazole derivatives, which are notable for their biological activity. Below is a comparative analysis based on substituent effects, biological activity, and physicochemical properties:

Critical Analysis

Fluorine positioning: The 6-fluoro substituent (target compound) vs. 3-fluoro ( compound) alters electronic distribution, affecting binding affinity to biological targets (e.g., M. tuberculosis enzymes) .

Pharmacological Performance: Compound 62 (from ) demonstrates superior anti-tubercular potency (MIC = 0.12 µM) due to its bromo and ethyl groups, which may enhance hydrophobic interactions with bacterial targets. The target compound’s cyclopropyl group could offer similar advantages but requires empirical validation.

Toxicity and Selectivity :

- Compound 62’s high SI (>833) suggests low cytotoxicity, a benchmark for the target compound. The cyclopropyl group’s metabolic stability may further improve its therapeutic window .

Biological Activity

4-(1-cyclopropyl-6-fluoro-1H-1,3-benzodiazol-2-yl)-3-methylaniline, also known by its CAS number 1354952-41-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C17H16FN3

- Molecular Weight : 281.33 g/mol

- IUPAC Name : this compound

- CAS Number : 1354952-41-2

Research indicates that compounds similar to this compound often interact with various biological targets, including:

- Protein Kinases : Inhibition of specific kinases involved in cell signaling pathways.

- Receptor Modulation : Acting as ligands for certain receptors, influencing cellular responses.

- Apoptosis Induction : Triggering programmed cell death in cancer cells.

Anticancer Properties

Several studies have explored the anticancer potential of benzodiazole derivatives. For instance:

- A study demonstrated that related compounds could inhibit the proliferation of various cancer cell lines by inducing apoptosis through the mitochondrial pathway .

Antimicrobial Activity

Compounds in this class have shown promising antimicrobial activity against a range of pathogens:

- In vitro tests indicated that certain derivatives exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria .

Study 1: Anticancer Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of benzodiazole derivatives and evaluated their anticancer properties. The results showed that these compounds could effectively inhibit tumor growth in xenograft models, suggesting potential for clinical application .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of benzodiazole derivatives. The study highlighted that modifications in the chemical structure significantly influenced the antimicrobial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C17H16FN3 |

| Molecular Weight | 281.33 g/mol |

| CAS Number | 1354952-41-2 |

| Anticancer Activity | Induces apoptosis |

| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.